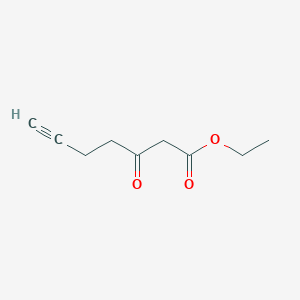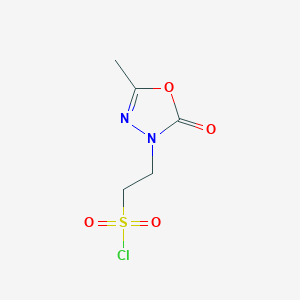![molecular formula C10H14Cl2FNO2 B2642172 3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride CAS No. 1803606-76-9](/img/structure/B2642172.png)
3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves metal-catalyzed reactions . For instance, the alcohols (2 R,3 S)- 21 and (2 S,3 R)- 22 were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .Molecular Structure Analysis
The molecular structure of a similar compound, Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-, is available . Its formula is C 13 H 9 ClFNO and its molecular weight is 249.668 .Applications De Recherche Scientifique
Coordination Compounds in Chemistry
Research by Gulea et al. (2013) explores the formation of coordination compounds using derivatives of 3-aminopropane-1,2-diol. Their study focuses on the interaction of these derivatives with copper(II) chloride, bromide, and nitrate, revealing insights into the structural and thermal properties of these compounds (Gulea et al., 2013).
Synthesis and Application in Organometallic Chemistry
Kawachi et al. (1999) investigated the synthesis of (amino)fluorosilane from prochiral compounds, demonstrating how isomers of these compounds can be separated based on solubility differences. Their research provides a pathway to access optically active silicon compounds, showcasing the versatility of compounds like 3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride in synthetic chemistry (Kawachi et al., 1999).
Fluorescence and Chemosensor Development
Naskar et al. (2017) developed a probe based on diformyl phenol, which shows potential for colorimetric and fluorometric sensing of Cu2+ in water. This research indicates the potential of related compounds in developing sensitive detection systems for metal ions in aqueous solutions, highlighting their application in environmental monitoring and molecular imaging (Naskar et al., 2017).
Carbohydrate Analysis
Cai et al. (2014) utilized a derivative of 3-aminopropane-1,2-diol in the development of a fluorogenic labeling reagent for sugars. This innovation allows for sensitive detection and analysis of monosaccharides, indicating the utility of such compounds in biochemical and analytical applications (Cai et al., 2014).
Immunomodulatory Drug Research
A review by Xu Yun-gen (2008) on FTY720, a derivative of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, discusses its role as an immunosuppressant in organ transplantation and autoimmune disorders. This highlights the significant biomedical application of such compounds in therapeutic contexts (Xu Yun-gen, 2008).
Propriétés
IUPAC Name |
3-[(5-chloro-2-fluorophenyl)methylamino]propane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2.ClH/c11-8-1-2-10(12)7(3-8)4-13-5-9(15)6-14;/h1-3,9,13-15H,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVBDMZSGDXGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNCC(CO)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride](/img/structure/B2642090.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2642096.png)



![3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642104.png)


![2-[(2-Ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2642107.png)
![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2642109.png)
![2-Benzylsulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2642110.png)

![2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642112.png)